1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole
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Overview
Description
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl group attached to the pyrazole ring, along with a nitro group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
A related compound, 3,5-bis(trifluoromethyl)benzyl, has been used in the construction of covalent organic frameworks (cofs) to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
Mode of Action
The compound’s mode of action is related to its high electronegativity and large steric hindrance. These properties allow it to successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
The compound’s ability to suppress the diffusion of polysulfides suggests that it may influence electron transport pathways in the context of battery chemistry .
Result of Action
The compound’s action results in improved capacity and cyclic stability of lithium-sulfur batteries. Specifically, cells with the compound modified separator exhibited a high initial capacity and maintained a significant portion of this capacity after 500 cycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like DMF or DMSO, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: These compounds share the trifluoromethyl-substituted phenyl group but may differ in the position or nature of other substituents.
Nitro-substituted pyrazoles: Compounds with nitro groups at different positions on the pyrazole ring.
Uniqueness
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is unique due to the combination of the 3,5-bis(trifluoromethyl)phenyl group and the nitro group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O2/c13-11(14,15)8-3-7(4-9(5-8)12(16,17)18)6-20-2-1-10(19-20)21(22)23/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITMIIVXZGWXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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